N-benzyl-2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]acetamide
Description
N-benzyl-2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6)-dien-9-yl]acetamide is a tricyclic heterocyclic compound featuring a fused 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6)-dien core. The molecule is substituted with a benzyl group at the acetamide nitrogen and a 3,4-dimethylphenyl group at position 11 of the tricyclic system.
Properties
IUPAC Name |
N-benzyl-2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-9-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-16-11-12-19(13-17(16)2)29-24(31)23-20-9-6-10-21(20)33-25(23)28(26(29)32)15-22(30)27-14-18-7-4-3-5-8-18/h3-5,7-8,11-13H,6,9-10,14-15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKASTLPFILJJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCC4=CC=CC=C4)SC5=C3CCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Compounds for Comparison :
N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide ():
- Substituents : Ethyl group (N-ethyl), prop-2-enyl (position 11), and sulfanyl group at position 10.
- Molecular Weight : 349.5 g/mol.
- Solubility : 37.5 µg/mL (pH 7.4).
N-(3,4-dimethylphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide ():
- Substituents : 3,4-dimethylphenyl (N-attached), prop-2-enyl (position 11), and sulfanyl group.
- Molecular Weight : 425.6 g/mol.
- Lipophilicity : Higher logP (XLogP3: 4.8) due to the bulky 3,4-dimethylphenyl group.
N-benzhydryl-2-(7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide (): Substituents: Benzhydryl (diphenylmethyl) group, sulfanyl at position 12. Molecular Weight: Not explicitly stated but estimated >450 g/mol.
Target Compound vs. Analogs :
Substituent Effects on Physicochemical Properties
- Solubility : The N-ethyl analog () exhibits moderate aqueous solubility (37.5 µg/mL), while bulkier substituents like 3,4-dimethylphenyl () or benzhydryl () reduce solubility due to increased hydrophobicity. The target compound’s benzyl group likely places it between the ethyl and benzhydryl analogs in solubility.
NMR Spectral Analysis and Substituent Influence
highlights that substituent changes in tricyclic systems alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44) .
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